molecular formula C26H17ClN2O4 B11606184 4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11606184
M. Wt: 456.9 g/mol
InChI Key: XYBFQUAQZGVFSQ-UHFFFAOYSA-N
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Description

4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrolo[3,4-c]quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and diketones.

    Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the pyrrolo[3,4-c]quinoline intermediate.

    Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H17ClN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

(4-chlorophenyl)methyl 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C26H17ClN2O4/c1-15-22-23(20-4-2-3-5-21(20)28-15)25(31)29(24(22)30)19-12-8-17(9-13-19)26(32)33-14-16-6-10-18(27)11-7-16/h2-13H,14H2,1H3

InChI Key

XYBFQUAQZGVFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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